![molecular formula C14H17ClFNO4 B2904683 Boc-L-2-Fluoro-4-chlorophe CAS No. 1213690-82-4](/img/structure/B2904683.png)
Boc-L-2-Fluoro-4-chlorophe
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Overview
Description
Boc-L-2-Fluoro-4-chlorophe is a chemical compound with the molecular formula C14H17ClFNO4 and a molecular weight of 317.74 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Boc-L-2-Fluoro-4-chlorophe consists of 14 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications
1. Synthesis and Modification of Amino Acids
- Development of Novel Unnatural Amino Acids : The synthesis of para-substituted tetrafluorophenylalanines, related to Boc-L-2-Fluoro-4-chlorophenylalanine, has been studied for creating novel unnatural amino acids. These amino acids exhibit distinct NMR signatures, useful in protein chemistry and analysis of protein-membrane interactions using NMR spectroscopy (Qin, Sheridan, & Gao, 2012).
2. Medical Imaging and Diagnostics
- Tumor-Specific Probes : Studies have evaluated compounds like 18F-FBPA as tumor-specific probes. These probes, similar in structure to Boc-L-2-Fluoro-4-chlorophenylalanine, show potential in PET imaging for identifying tumors, especially in the context of cancers like glioma (Watabe et al., 2017).
3. Chemical Ligation Techniques
- Advances in Native Chemical Ligation : Research on the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, a compound related to Boc-L-2-Fluoro-4-chlorophenylalanine, has contributed to advancements in native chemical ligation techniques. These methods are crucial for synthesizing complex peptides and proteins (Crich & Banerjee, 2007).
4. Therapeutic Applications
- Boron Neutron Capture Therapy (BNCT) : Several studies have focused on the use of fluoroboronophenylalanine (analogous to Boc-L-2-Fluoro-4-chlorophenylalanine) in BNCT for treating malignant tumors, particularly gliomas. This therapy relies on the accumulation of boron-containing compounds in tumor cells, which are then targeted by neutron radiation (Ishiwata, 2019).
5. Peptide Coupling and Synthesis
- Improved Peptide Coupling Methods : Research has been conducted on the coupling of Boc-protected amino acid derivatives, including Boc-L-2-Fluoro-4-chlorophenylalanine, to enhance the synthesis of hindered peptides. These methods are significant in peptide chemistry for producing specific peptide sequences and structures (Spencer et al., 2009).
Safety and Hazards
properties
IUPAC Name |
(2S)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTXFWANMGZCPG-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-2-Fluoro-4-chlorophe |
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